molecular formula C8H12BNO4 B2367130 3-(Dimethoxymethyl)pyridine-4-boronic acid CAS No. 2377605-93-9

3-(Dimethoxymethyl)pyridine-4-boronic acid

Cat. No.: B2367130
CAS No.: 2377605-93-9
M. Wt: 197
InChI Key: YBZQUICFXPLAAB-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)pyridine-4-boronic acid: is an organoboron compound that features a pyridine ring substituted with a dimethoxymethyl group at the 3-position and a boronic acid group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Mechanism of Action

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.

Pharmacokinetics

Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)pyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron source such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their high selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethyl)pyridine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In chemistry, 3-(Dimethoxymethyl)pyridine-4-boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a key building block in the construction of biaryl motifs, which are prevalent in many natural products and synthetic compounds .

Biology and Medicine: In biological and medicinal research, this compound is utilized in the development of potential therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of drug candidates and bioactive molecules .

Industry: Industrially, this compound is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized materials contributes to advancements in technology and materials science .

Comparison with Similar Compounds

Uniqueness: The presence of the dimethoxymethyl group in 3-(Dimethoxymethyl)pyridine-4-boronic acid imparts unique reactivity and selectivity in cross-coupling reactions. This functional group can influence the electronic properties of the pyridine ring, enhancing the compound’s utility in specific synthetic applications .

Properties

IUPAC Name

[3-(dimethoxymethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQUICFXPLAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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